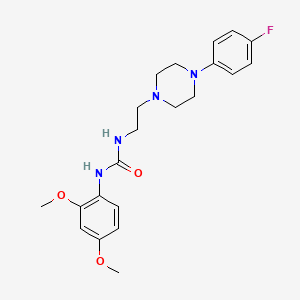

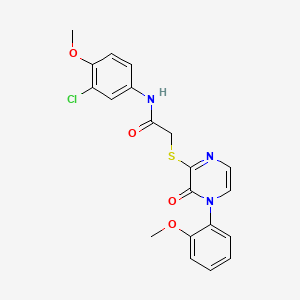

1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

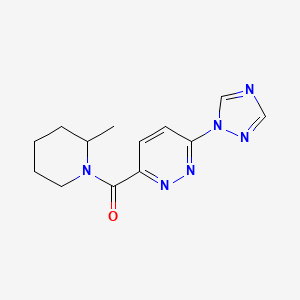

1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea, also known as Flibanserin, is a drug that has been researched for its potential use in treating hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. Flibanserin is a non-hormonal drug that acts on the central nervous system to enhance sexual desire.

Applications De Recherche Scientifique

Corrosion Inhibition

1,3,5-triazinyl urea derivatives have been evaluated for their corrosion inhibition effectiveness on mild steel in acidic solutions. These compounds demonstrate strong adsorption on the metal surface, forming a protective layer that significantly inhibits corrosion. The mixed mode of inhibition was confirmed through various electrochemical methods, indicating their potential as efficient corrosion inhibitors due to their strong interaction with the metal surface through the active centers in the molecules (Mistry, Patel, Patel, & Jauhari, 2011).

Antifungal Activity

Novel 1,3,4-oxadiazolo[3,2-a]-s-triazine-5, 7-diones and their thioxo derivatives have been synthesized and tested for their antifungal properties. These compounds, including those with a fluorophenyl urea moiety, showed promising fungitoxic action against specific fungi, demonstrating the potential of these derivatives in addressing agricultural and medicinal fungal challenges (Mishra, Singh, & Wahab, 2000).

Antimicrobial and Anti-HIV Activities

Derivatives containing piperazine and urea moieties have been explored for their antimicrobial and antiviral (specifically anti-HIV) properties. Research indicates that certain urea and thiourea derivatives of piperazine, especially when doped with specific functional groups, exhibit notable activity against HIV and various microbial pathogens. These findings highlight the therapeutic potential of these compounds in the development of new treatments for infectious diseases (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008).

Synthesis of Polyamides with Nucleobase Components

Research into the synthesis of polyamides incorporating uracil and adenine has shown the creation of novel polymers with potential applications in biotechnology and materials science. These polymers, derived from reactions involving piperazine and other diamines, exhibit solubility in water and have molecular weights in the range of 1000–5000, suggesting their utility in diverse applications ranging from drug delivery systems to novel biomaterials (Hattori & Kinoshita, 1979).

Antitrypanosomal Activity

Compounds featuring the piperazine and urea moieties have been synthesized and evaluated for their efficacy against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. This research highlights the potential of these derivatives in developing new therapeutic agents for treating this neglected tropical disease, with some derivatives showing significant in vitro potency (Patrick et al., 2016).

Propriétés

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN4O3/c1-28-18-7-8-19(20(15-18)29-2)24-21(27)23-9-10-25-11-13-26(14-12-25)17-5-3-16(22)4-6-17/h3-8,15H,9-14H2,1-2H3,(H2,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFIUSKWBSIOGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dimethoxyphenyl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2425295.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2425306.png)

![1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2425310.png)

![N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425311.png)

![6-(3,4-Dimethylphenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2425313.png)